molecular formula C7H7FN2O3 B13058843 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid

Cat. No.: B13058843
M. Wt: 186.14 g/mol
InChI Key: QLUNFLSPZNDUIH-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid is a meticulously crafted chemical compound that holds significant potential in scientific research and development. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxypyrazine moiety, making it a valuable asset in various fields of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using complex reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. This property makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid stands out due to its unique combination of a fluorine atom and a methoxypyrazine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

2-fluoro-2-(3-methoxypyrazin-2-yl)acetic acid

InChI

InChI=1S/C7H7FN2O3/c1-13-6-5(4(8)7(11)12)9-2-3-10-6/h2-4H,1H3,(H,11,12)

InChI Key

QLUNFLSPZNDUIH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1C(C(=O)O)F

Origin of Product

United States

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